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Introduction
Beta-site amyloid precursor protein cleaving enzyme 2 (BACE2) is a type I transmembrane

aspartyl protease, homologous to BACE1, the primary β-secretase involved in the generation

of amyloid-β (Aβ) peptides in Alzheimer's disease. While BACE1 is predominantly expressed in

the brain, BACE2 is more abundant in peripheral tissues, including the pancreas, kidney, and

melanocytes, with lower expression levels in the brain under normal conditions.[1][2] Initially

studied for its potential role in Aβ metabolism, research has revealed that BACE2 has distinct

physiological functions governed by the cleavage of a specific set of substrates.[3]

Inhibition of BACE1 has been a key therapeutic strategy for Alzheimer's disease; however,

many inhibitors also block BACE2, raising concerns about potential side effects due to the

disruption of its physiological roles.[1][4] Understanding the natural substrates of BACE2 is

therefore critical for developing selective BACE1 inhibitors and for elucidating the physiological

and pathophysiological roles of BACE2. This guide provides a comprehensive overview of the

known physiological substrates of BACE2, the experimental methodologies used for their

identification and validation, and the quantitative data available to date.

Physiological Substrates of BACE2
BACE2-mediated ectodomain shedding modulates the function of its substrates, impacting

diverse biological processes ranging from pancreatic β-cell homeostasis and pigmentation to
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neuroinflammation and lymphangiogenesis. The known physiological substrates are detailed

below.

Table 1: Validated Physiological Substrates of BACE2
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Substrate Protein Name
Cellular
Context

Physiological
Role of
Cleavage

Cleavage Site
Sequence
(P1↓P1')

TMEM27
Transmembrane

protein 27

Pancreatic β-

cells

Regulates β-cell

mass and

function.

Cleavage

inactivates

TMEM27's pro-

proliferative

activity.[1][5][6]

Putatively 16

amino acids N-

terminal to the

transmembrane

domain.[5] A

double

phenylalanine

motif in the

cleavage site

acts as an

intramolecular

inhibitor.[7]

PMEL
Premelanosome

protein
Melanocytes

Essential for

melanosome

biogenesis and

amyloid fibril

formation

required for

pigmentation.[3]

[8][9]

Within the

juxtamembrane

domain,

releasing the

luminal Mα

fragment.[2][8]

[10]

IAPP

Islet Amyloid

Polypeptide

(Amylin)

Pancreatic β-

cells

Modulates IAPP

fibrillation and

degradation. May

play a role in

preventing

cytotoxic

oligomer

formation in Type

2 Diabetes.[3]

[11][12]

Two sites

identified within

the mature

peptide,

hypothesized to

be near residues

F15 and F23.[12]

VEGFR3 Vascular

Endothelial

Lymphatic

Endothelial Cells

Modulates

lymphangiogenic

Identified in the

juxtamembrane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6238391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3624435/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9535992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3624435/
https://pubmed.ncbi.nlm.nih.gov/22628310/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2017.00097/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3696817/
https://pubmed.ncbi.nlm.nih.gov/23754390/
https://www.uniprot.org/uniprotkb/Q9Y5Z0/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3696817/
https://www.pnas.org/doi/abs/10.1073/pnas.1220748110
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2017.00097/full
https://pubmed.ncbi.nlm.nih.gov/26840340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4739698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4739698/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2388353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factor

Receptor 3

signaling.

Cleavage

releases a

soluble

ectodomain

(sVEGFR3).[13]

[14][15]

region.[14][16]

VCAM1

Vascular Cell

Adhesion

Molecule 1

Glial Cells

(Brain)

Shedding is

strongly

upregulated

under

inflammatory

conditions (e.g.,

by TNF),

implicating

BACE2 in

neuroinflammato

ry responses.[1]

[4]

Cleavage site

identified in non-

human primate

CSF.[4]

SEZ6L
Seizure 6-like

protein

Pancreatic β-

cells

BACE2-specific

substrate in the

pancreas

(cleaved by

BACE1 in

neurons),

suggesting

tissue-specific

regulation.[5]

Putatively 16

amino acids N-

terminal to the

transmembrane

domain.[5]

SEZ6L2
Seizure 6-like

protein 2

Pancreatic β-

cells

BACE2-specific

substrate in the

pancreas, similar

to SEZ6L.[5][17]

Not explicitly

defined.

DNER Delta and notch-

like EGF-related

receptor

Glial Cells

(Brain)

Identified as a

BACE2 substrate

in glia;

Not explicitly

defined.
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physiological

consequence is

under

investigation.

FGFR1

Fibroblast

Growth Factor

Receptor 1

Glial Cells

(Brain)

Identified as a

BACE2 substrate

in glia;

physiological

consequence is

under

investigation.[1]

Not explicitly

defined.

PLXDC2
Plexin domain

containing 2

Glial Cells

(Brain)

Identified as a

BACE2 substrate

in glia;

physiological

consequence is

under

investigation.[1]

[18]

Not explicitly

defined.

APP Amyloid

Precursor

Protein

Neurons, other

cells

Primarily a

BACE1

substrate.

BACE2

preferentially

cleaves at the θ-

site (Phe20)

within the Aβ

domain, which is

protective

against Aβ

generation.[3]

[19] Under

specific

conditions (e.g.,

Flemish

mutation), it can

β-site (KM↓DA),

θ-site

(VFFA↓ED)[19]

[20]
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cleave at the β-

site.[19]

Table 2: Quantitative Data on BACE2 Substrate
Processing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC16930/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2388353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Method Model System
Quantitative
Finding

VCAM1
BACE Inhibition (CpJ)

& Western Blot
Bace1-/- primary glia

Shedding decreased

by 64% upon BACE

inhibition.[1]

VCAM1 Proteomics (LFQ) Bace1-/- primary glia

Shedding reduced by

80% upon BACE

inhibition, suggesting

BACE2 is the main

sheddase in glia.[1]

DNER Proteomics (LFQ) Bace1-/- primary glia

Shedding reduced by

73% upon BACE

inhibition.[1]

FGFR1 Proteomics (LFQ) Bace1-/- primary glia

Shedding reduced by

48% upon BACE

inhibition.[1]

PLXDC2 Proteomics (LFQ) Bace1-/- primary glia

Shedding reduced by

35% upon BACE

inhibition.[1]

APP

In vitro cleavage

assay (peptide

substrate)

Recombinant

enzymes

kcat/Km for APPΔNL

(Swedish mutant)

peptide was 0.14

h⁻¹nM⁻¹.[21]

SEZ6L/SEZ6L2
siRNA Knockdown &

Western Blot

MIN6 pancreatic β-cell

line

Knockdown of

BACE2, but not

BACE1, significantly

reduces shedding of

SEZ6L and SEZ6L2.

[22]

VEGFR3 Plasma Proteomics
BACE2 KO mice vs.

WT

Soluble VEGFR3

levels are reduced ~8-

fold in plasma of

BACE2 KO mice.[14]
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Experimental Protocols for Substrate Identification
and Validation
The identification of BACE2 substrates relies on a combination of proteomic screening

methods followed by rigorous biochemical and in vivo validation.

Proteomic Identification of Substrate Candidates
A common strategy is to compare the secretome (all secreted proteins) or sheddome (shed

ectodomains) of cells or biological fluids from a BACE2-active versus a BACE2-inactive state.

Methodology: Quantitative Mass Spectrometry-based Secretome Analysis

Model System Preparation:

Loss-of-Function (LOF): Utilize primary cells (e.g., pancreatic islets, glia) from BACE2

knockout (Bace2-/-) mice or use cell lines (e.g., MIN6) with stable shRNA/siRNA-mediated

BACE2 knockdown.[1][5]

Pharmacological Inhibition: Treat wild-type or Bace1-/- cells with a BACE inhibitor (e.g.,

Compound J) to block BACE2 activity. A Bace1-/- background is often used to isolate

BACE2-specific effects.[1]

Gain-of-Function (GOF): Overexpress BACE2 in a suitable cell line. A catalytically inactive

BACE2 mutant serves as a negative control.[5]

Sample Collection and Preparation:

Culture cells for a defined period (e.g., 48 hours) in serum-free media.

Collect the conditioned medium and centrifuge to remove cellular debris.

To enrich for shed ectodomains, which are typically N-glycosylated, methods like

"Secretome Protein Enrichment with Click Sugars" (SPECS) can be employed.[1]

Alternatively, N-glycopeptides can be enriched after tryptic digestion.[5]

Mass Spectrometry and Data Analysis:
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Digest proteins into peptides using trypsin.

Analyze peptides via Liquid Chromatography coupled with Tandem Mass Spectrometry

(LC-MS/MS).[1]

Perform Label-Free Quantification (LFQ) using software like MaxQuant to compare the

relative abundance of identified proteins between the BACE2-active and BACE2-inactive

samples.[1]

Substrate candidates are proteins whose secreted/shed forms are significantly less

abundant in the BACE2-inactive condition compared to the control.

1. Model System

2. Sample Prep 3. Analysis

BACE2 Knockout
(in vivo / primary cells)

Collect Conditioned
Medium

BACE2 Knockdown (siRNA)
(cell line)

Pharmacological Inhibition
(cell line / primary cells)

Enrich Glycoproteins
(e.g., SPECS) Tryptic Digest LC-MS/MS Label-Free Quantification

(LFQ)
Identify Substrate

Candidates

Click to download full resolution via product page

Caption: Workflow for BACE2 substrate identification using quantitative proteomics.

Biochemical Validation of Substrate Cleavage
Candidate substrates identified via proteomics require direct biochemical validation.

Methodology: siRNA Knockdown and Western Blotting
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Cell Transfection: Transfect a relevant cell line (e.g., MIN6 for pancreatic substrates, primary

glia for brain substrates) with a BACE2-specific siRNA pool. A non-silencing control siRNA is

used as a negative control.[5][22]

Sample Collection: After a suitable incubation period (e.g., 48-72 hours), collect both the

conditioned medium and the cell lysate.

Protein Analysis:

Concentrate the conditioned medium to increase the concentration of shed proteins.

Separate proteins from both lysate and medium by SDS-PAGE.

Perform Western blotting using an antibody that recognizes the ectodomain (N-terminus)

of the candidate substrate.

Interpretation: Successful validation is demonstrated by:

A significant decrease in the shed ectodomain in the medium of BACE2-knockdown cells

compared to the control.

A corresponding accumulation of the full-length protein in the cell lysate of BACE2-

knockdown cells.[22]

In Vitro Confirmation of Direct Cleavage
To confirm that BACE2 directly cleaves the substrate without intermediaries, an in vitro

cleavage assay is performed.

Methodology: In Vitro Cleavage Assay

Reagent Preparation:

Obtain or produce purified, recombinant soluble BACE2 enzyme.

Obtain or produce the purified substrate protein (or a peptide fragment spanning the

putative cleavage site).[12]
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Reaction:

Incubate the substrate with recombinant BACE2 in an appropriate reaction buffer (typically

acidic, e.g., pH 4.5) for a defined period.

Include negative controls: substrate alone (no enzyme) and substrate with enzyme plus a

potent BACE inhibitor.[12]

Analysis:

Analyze the reaction products using SDS-PAGE and Western blot or, for more precise

cleavage site identification, by mass spectrometry (MALDI-TOF or LC-MS/MS).[12]

Interpretation: The appearance of specific cleavage fragments in the presence of BACE2,

which are absent in the negative controls, confirms direct cleavage.

BACE2-Regulated Signaling Pathways
The cleavage of substrates by BACE2 initiates or modifies cellular signaling pathways.

VEGFR3 Signaling in Lymphangiogenesis
BACE2 cleaves VEGFR3 on lymphatic endothelial cells, releasing its soluble ectodomain

(sVEGFR3). Loss of BACE2 activity leads to an accumulation of full-length VEGFR3 at the cell

surface, resulting in enhanced signaling upon ligand (VEGF-C/D) binding. This enhanced

signaling promotes downstream pathways like AKT and ERK, ultimately increasing lymphatic

endothelial cell migration.[13][14]
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Caption: BACE2 modulates VEGFR3 signaling through ectodomain shedding.

TMEM27 and Pancreatic β-Cell Mass Regulation
In pancreatic β-cells, the full-length form of TMEM27 on the plasma membrane promotes β-cell

proliferation and survival. BACE2 acts as a negative regulator by cleaving TMEM27, releasing

its ectodomain and inactivating its pro-proliferative function. Inhibition of BACE2 stabilizes full-

length TMEM27, leading to increased β-cell mass and improved glucose homeostasis.[5][6]
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Caption: BACE2 negatively regulates β-cell mass by cleaving TMEM27.

Conclusion
BACE2 is a key protease with diverse physiological roles mediated through the cleavage of a

growing list of substrates. Its functions in regulating pancreatic β-cell mass (via TMEM27 and

IAPP), pigmentation (via PMEL), inflammation (via VCAM1), and lymphangiogenesis (via

VEGFR3) highlight its importance in peripheral homeostasis. The identification of these

substrates has been crucial for understanding the potential consequences of non-selective

BACE inhibition in Alzheimer's disease therapies. Future research focusing on the precise

cleavage site motifs, kinetic parameters of cleavage, and the functional consequences for

newly identified substrates will further illuminate the complex biology of BACE2 and aid in the

design of safer, more targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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